molecular formula C9H5F3N2O B1512928 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-24-3

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1512928
CAS No.: 881841-24-3
M. Wt: 214.14 g/mol
InChI Key: WMVIFQVYSDQDTO-UHFFFAOYSA-N
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Description

Historical Context and Development of Imidazopyridine Chemistry

The imidazopyridine scaffold has evolved as a cornerstone in heterocyclic chemistry, with early syntheses tracing back to the Tschitschibabin reaction (1925), which utilized 2-aminopyridine derivatives and α-halogenated carbonyl compounds under high-temperature conditions. This foundational work laid the groundwork for modern methodologies, including ultrasound-assisted and ionic liquid-catalyzed approaches that enhance yield and reduce reaction times. The development of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde reflects advancements in fluorinated heterocycle synthesis, driven by the need for bioactive compounds with improved pharmacokinetic properties.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the synergy between fluorine chemistry and heterocyclic design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical intermediate in drug discovery. Imidazopyridines, including derivatives like this compound, exhibit diverse biological activities, such as anti-inflammatory, antiviral, and anticancer properties, underscoring their importance in medicinal chemistry.

Structural Characteristics and Chemical Identity

The compound features a fused imidazo[1,2-a]pyridine core with a trifluoromethyl substituent at position 6 and an aldehyde group at position 2. Key structural attributes include:

  • Fused Ring System : A bicyclic structure comprising a pyridine ring fused to an imidazole moiety.
  • Trifluoromethyl Group : Introduces steric and electronic effects, influencing reactivity and solubility.
  • Aldehyde Functional Group : Enables further derivatization via condensation or nucleophilic addition reactions.
Property Value/Description
CAS Number 881841-24-3
Molecular Formula C₉H₅F₃N₂O
Molecular Weight 214.15 g/mol
Key Functional Groups Trifluoromethyl, aldehyde

Nomenclature and Classification within Fused Heterocyclic Systems

The IUPAC name adheres to fused heterocycle nomenclature rules:

  • Parent Structure : Imidazo[1,2-a]pyridine denotes a pyridine ring fused to an imidazole at positions 1 and 2.
  • Substituent Placement : The trifluoromethyl group occupies position 6 of the pyridine ring, while the

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVIFQVYSDQDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856207
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-24-3
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal-Free, Aqueous Synthesis of Imidazo[1,2-a]pyridines

A rapid, metal-free method involves reacting N-propargyl pyridinium bromide derivatives with aqueous sodium hydroxide at room temperature, yielding imidazo[1,2-a]pyridines bearing trifluoromethyl groups on the pyridine ring. For example, 5-trifluoromethyl substituted pyridinium salts can be converted efficiently to 6-(trifluoromethyl)imidazo[1,2-a]pyridines by this method in mild conditions (room temperature, short reaction times) with good purity after extraction and drying.

Introduction of the Aldehyde Functional Group at Position 2

Formylation of Imidazo[1,2-a]pyridines

The aldehyde group at the 2-position can be introduced via selective formylation reactions on the imidazo[1,2-a]pyridine core. One documented approach involves starting from 8-(trifluoromethyl)imidazo[1,2-a]pyridine, which undergoes formylation following established procedures (e.g., McKenna et al.) to yield the corresponding 2-carbaldehyde derivative. This step is typically done under controlled conditions to ensure regioselectivity and to preserve the trifluoromethyl substituent.

Alternative Synthetic Routes via Pyridin-2-amine Derivatives

A practical synthetic route involves the cyclization of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate to form ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, which can be subsequently converted to the aldehyde. The key steps are:

  • Reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system of methanol and 1,2-dimethoxyethane at 80°C for 14 hours.
  • Purification by silica gel chromatography yields the ester intermediate with approximately 42% yield.
  • Subsequent reduction or controlled hydrolysis of the ester can afford the aldehyde functional group at position 2.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Notes Reference
1 N-Propargyl pyridinium bromide derivatives NaOH (aqueous), room temperature, 2 min High Metal-free, rapid synthesis of trifluoromethyl imidazo[1,2-a]pyridines
2 8-(Trifluoromethyl)imidazo[1,2-a]pyridine Formylation (McKenna procedure) Not stated Regioselective introduction of aldehyde at 2-position
3 5-(Trifluoromethyl)pyridin-2-amine + ethyl bromopyruvate Methanol/1,2-dimethoxyethane, 80°C, 14 h 42 Formation of ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate intermediate
4 2-Aminopyridine, aldehydes, alkynes (general) Domino A3-coupling, mild heating (50°C) Up to 87 Green chemistry approach, adaptable to trifluoromethyl derivatives

Research Findings and Considerations

  • The metal-free aqueous synthesis method (Method 1) offers a rapid, environmentally benign route but may require optimization for specific trifluoromethyl substitution patterns.
  • Formylation of preformed imidazo[1,2-a]pyridines (Method 2) is reliable but depends on availability of trifluoromethylated precursors.
  • The ester intermediate route (Method 3) provides a practical synthetic handle for further functional group transformations, though yields are moderate.
  • Green synthetic methods (Method 4) show promise for scale-up and sustainability but require further adaptation for trifluoromethyl-substituted targets.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides or alkoxides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Reduction: Trifluoromethylimidazo[1,2-a]pyridine-2-amine or -2-ol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is studied for its potential biological activities. It may serve as a lead compound for drug discovery, particularly in the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the design of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent Positions & Functional Groups Molecular Formula Molecular Weight Key Features
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (Target) -CF₃ (C6), -CHO (C2) C₉H₅F₃N₂O 214.15 High reactivity via aldehyde; enhanced lipophilicity due to -CF₃
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde -CF₃ (C6), -Cl (C8), -CHO (C2) C₉H₄ClF₃N₂O 248.59 Chlorine substitution at C8 may alter steric hindrance and electronic effects
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (C6), -COOH (C2) C₉H₅F₃N₂O₂ 230.15 Carboxylic acid group enables salt formation; lower reactivity than aldehyde
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine -CF₃ (C6), -CH₂Cl (C2) C₉H₆ClF₃N₂ 234.61 Chloromethyl group allows nucleophilic substitution reactions
Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF₃ (C8), -Cl (C3), -I (C6), -COOEt (C2) C₁₁H₈ClF₃IN₂O₂ 447.55 Halogen-rich structure; ester group facilitates prodrug strategies

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values across all analogs. The aldehyde (target compound) has moderate lipophilicity (predicted logP ~1.5), while the carboxylic acid derivative is more polar (logP ~0.8) .

Key Findings and Implications

Functional Group Impact : The aldehyde in the target compound offers versatility for derivatization but may limit stability compared to carboxylic acids or carboxamides.

Substituent Positioning : Chloro or iodo substituents at C8 or C6 (e.g., 8-Cl-6-CF₃ analog) can modulate electronic effects without compromising the core structure’s planarity .

Metabolic Considerations : Trifluoromethyl groups reduce oxidative metabolism, enhancing the half-life of these compounds in biological systems .

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine core, which includes a trifluoromethyl group at the 6th position and an aldehyde functional group at the 2nd position. This structural configuration is significant for its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Research indicates that compounds with imidazopyridine frameworks can exhibit various biological activities including:

  • Antibacterial : Potential to inhibit bacterial growth.
  • Antifungal : Activity against fungal pathogens.
  • Anti-inflammatory : Modulation of inflammatory pathways.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that its ability to interact with specific enzymes and proteins may play a crucial role in its biological effects. For instance, related compounds have been shown to inhibit kinases that are vital in cellular signaling pathways, which could lead to applications in cancer therapy and other diseases linked to dysregulated kinase activity .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that derivatives of imidazopyridine can effectively inhibit histone deacetylases (HDACs), which are important in cancer progression. Specifically, compounds similar to this compound showed promise in suppressing tumor growth in xenograft models .
  • Cardioprotective Effects :
    • Another research highlighted the cardioprotective properties of imidazopyridine derivatives, suggesting that these compounds can mitigate myocardial damage while demonstrating anti-cancer effects. The reduction of inflammatory cytokines was identified as a mechanism contributing to these protective effects .
  • Pharmacological Applications :
    • The compound has been evaluated for its pharmacological properties, particularly in the design of drugs targeting cancer and infectious diseases. Its unique trifluoromethyl group enhances reactivity and interaction with biological targets, potentially leading to novel therapeutic agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehydeChloro at position 8; trifluoromethyl at position 6Enzyme inhibitionEnhanced solubility due to carboxylic acid
5-Fluoroimidazo[1,2-A]pyridineFluoro at position 5; lacks aldehydeAntimicrobial propertiesLacks trifluoromethyl group
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylateEthyl ester at carboxylate positionPotentially similar enzyme inhibitionEster functionality modifies reactivity

The distinct combination of the trifluoromethyl group and aldehyde functional group in this compound sets it apart from these similar compounds, enhancing its reactivity and biological profile.

Q & A

Basic: What synthetic methodologies are effective for preparing 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde?

The compound can be synthesized via two primary routes:

  • Oxidation of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-methanol using MnO₂ in dichloromethane, achieving ~51% yield. This method requires careful pH control (neutral conditions) to avoid over-oxidation .
  • Precursor functionalization : Starting with 2-dichloromethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine under basic conditions (e.g., NaHCO₃ in DMF), yielding ~90% via hydrolysis. This approach minimizes side reactions through precise temperature regulation (60–80°C) .

Basic: How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : The aldehyde proton appears at δ 10.2–10.5 ppm, while the trifluoromethyl group is confirmed via ¹⁹F NMR (δ -62 to -65 ppm) .
  • HRMS (ESI+) : Verify the molecular ion peak ([M+H]⁺ calculated: 259.0592; observed: 259.0595) .
  • HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitutions to the 3-position. For Suzuki-Miyaura couplings, pre-functionalization with a boronic ester at the 3-position under Pd(PPh₃)₄ catalysis (80–100°C, inert atmosphere) achieves selective arylation. Yields improve with ligand optimization (e.g., XPhos) .

Advanced: What strategies mitigate contradictions in reported aldehyde stability under basic conditions?

Discrepancies arise from solvent and moisture levels:

  • In aqueous NaOH (0.1 M), the aldehyde hydrolyzes to the carboxylic acid within 24 hours at 25°C.
  • In anhydrous THF with NaH, stability extends to 50°C. Researchers should use Karl Fischer titration to ensure <0.1% water content and monitor reactions via TLC .

Advanced: How can the aldehyde group be selectively functionalized for drug-discovery applications?

Methodologies include:

  • Reductive amination : React with primary amines (e.g., benzylamine) using NaBH₃CN in MeOH, yielding imine derivatives without affecting the CF₃ group .
  • Nucleophilic addition : Grignard reagents (e.g., MeMgBr) in THF at -78°C form secondary alcohols. Quench with NH₄Cl to prevent retro-addition .

Basic: What biological activities are associated with structurally related imidazo[1,2-a]pyridine derivatives?

  • Anthelmintic activity : Derivatives with 6-CF₃ and 2-carbaldehyde groups show EC₅₀ values <1 μM against Haemonchus contortus by targeting cholinergic receptors .
  • Agrochemical potential : Fluazaindolizine, a 6-CF₃ imidazo[1,2-a]pyridine carboxamide, is a commercial nematicide, highlighting the scaffold’s utility .

Advanced: How do substitution patterns impact SAR in antiparasitic applications?

  • Electron-withdrawing groups (CF₃) : Enhance binding affinity to parasitic receptors (10-fold increase vs. CH₃ analogs) due to improved electronegativity and lipophilicity (logP reduction by 0.5 units) .
  • Positional effects : 2-Carbaldehyde derivatives exhibit higher metabolic stability than ester analogs (t₁/₂ > 6 hours in liver microsomes) .

Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?

  • Low yields in oxidation steps : Replace MnO₂ with TEMPO/NaOCl for safer, scalable oxidation (yield increases to 75%) .
  • Purification difficulties : Use flash chromatography (hexane:EtOAc 7:3) or recrystallization from ethanol/water to isolate high-purity product (>99%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

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